![molecular formula C3H2BrN3O3 B079022 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- CAS No. 15114-35-9](/img/structure/B79022.png)
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-
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Overview
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- is a chemical compound that belongs to the class of triazine derivatives. It is a highly reactive compound that has been widely used in various scientific research applications.
Mechanism Of Action
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- is not well understood. However, it is believed that the compound reacts with various functional groups in the target molecule, leading to the formation of covalent bonds and subsequent modification of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- are not well studied. However, some studies have shown that the compound has antimicrobial and antitumor properties. It has also been reported to have inhibitory effects on various enzymes such as carbonic anhydrase and acetylcholinesterase.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of other compounds. However, the compound is highly reactive and can be dangerous to handle, requiring appropriate safety measures.
Future Directions
Future research on 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- can focus on the development of new synthetic methods for the compound and its derivatives. Further studies can also be conducted to understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, the compound can be explored for potential applications in drug discovery, particularly for the treatment of microbial infections and cancer.
Synthesis Methods
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- can be achieved through several methods. One of the most commonly used methods is the reaction of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione with bromine in the presence of a strong acid catalyst such as sulfuric acid. The reaction takes place at room temperature, and the product can be obtained in high yield.
Scientific Research Applications
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- has been widely used in various scientific research applications. It is commonly used as a building block for the synthesis of other compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
properties
CAS RN |
15114-35-9 |
---|---|
Product Name |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- |
Molecular Formula |
C3H2BrN3O3 |
Molecular Weight |
207.97 g/mol |
IUPAC Name |
1-bromo-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) |
InChI Key |
MWSLLEWOGABAFW-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Other CAS RN |
15114-35-9 |
synonyms |
BICA-Na bromoisocyanuric acid bromoisocyanuric acid sodium salt |
Origin of Product |
United States |
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